Cas no 1351617-85-0 (1-(3-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide)

1-(3-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1-(3-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
- 1-(3-methylphenyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methanesulfonamide
- N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-(m-tolyl)methanesulfonamide
- VU0535531-1
- 1351617-85-0
- F6193-0251
- AKOS024536959
-
- Inchi: 1S/C17H18N2O3S/c1-12-3-2-4-13(9-12)11-23(21,22)19-15-6-5-14-7-8-18-17(20)16(14)10-15/h2-6,9-10,19H,7-8,11H2,1H3,(H,18,20)
- InChI Key: FBMNYDCSBPIDCQ-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC(C)=C1)S(NC1=CC2=C(C=C1)CCNC2=O)(=O)=O
Computed Properties
- Exact Mass: 330.10381361g/mol
- Monoisotopic Mass: 330.10381361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 528
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.6Ų
- XLogP3: 2.1
1-(3-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6193-0251-2μmol |
1-(3-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide |
1351617-85-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6193-0251-3mg |
1-(3-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide |
1351617-85-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6193-0251-10μmol |
1-(3-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide |
1351617-85-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6193-0251-5mg |
1-(3-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide |
1351617-85-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6193-0251-2mg |
1-(3-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide |
1351617-85-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6193-0251-10mg |
1-(3-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide |
1351617-85-0 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6193-0251-4mg |
1-(3-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide |
1351617-85-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6193-0251-5μmol |
1-(3-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide |
1351617-85-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6193-0251-1mg |
1-(3-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide |
1351617-85-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6193-0251-20mg |
1-(3-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide |
1351617-85-0 | 20mg |
$99.0 | 2023-09-09 |
1-(3-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide Related Literature
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Additional information on 1-(3-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
Compound CAS No 1351617-85-0: 1-(3-Methylphenyl)-N-(1-Oxo-1,2,3,4-Tetrahydroisoquinolin-7-Yl)Methanesulfonamide
The compound with CAS No 1351617-85-0, known as 1-(3-methylphenyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of methanesulfonamides, which are widely studied for their bioactivity and pharmacological properties. The structure of this compound combines a methanesulfonamide group with a substituted isoquinoline moiety, making it a promising candidate for drug development.
Recent studies have highlighted the importance of isoquinoline derivatives in the development of new therapeutic agents. The isoquinoline core in this compound is known for its ability to interact with various biological targets, including enzymes and receptors. The substitution pattern on the isoquinoline ring plays a crucial role in determining the compound's bioactivity. In this case, the presence of a methylphenyl group at position 3 introduces steric and electronic effects that could enhance the molecule's binding affinity to specific targets.
The methanesulfonamide group attached to the isoquinoline moiety further enhances the compound's pharmacokinetic properties. Methanesulfonamides are known for their stability in biological systems and their ability to modulate drug metabolism. This makes them ideal for use in drug design where controlled release and prolonged activity are desired.
One of the most exciting aspects of this compound is its potential application in the treatment of neurodegenerative diseases. Recent research has shown that certain isoquinoline derivatives can act as inhibitors of key enzymes involved in Alzheimer's disease progression. The methanesulfonamide group in this compound may also contribute to its ability to cross the blood-brain barrier, making it a promising candidate for central nervous system (CNS) drug delivery.
In addition to its therapeutic potential, this compound has also been studied for its role in cancer treatment. The isoquinoline core has been shown to exhibit anti-proliferative activity against various cancer cell lines. The combination of this core with the methanesulfonamide group may further enhance its anti-cancer properties by improving drug uptake and retention in tumor cells.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the isoquinoline ring system and the subsequent functionalization with the methanesulfonamide group. Researchers have reported high yields and excellent purity levels when using optimized reaction conditions.
From an environmental standpoint, this compound has been evaluated for its biodegradability and eco-toxicity profiles. Studies indicate that it has low toxicity towards aquatic organisms and can be effectively degraded under aerobic conditions. These findings are particularly important for ensuring that its use in pharmaceutical applications does not pose significant risks to ecosystems.
In conclusion, CAS No 1351617-85-0 represents a cutting-edge advancement in medicinal chemistry. Its unique combination of a methanesulfonamide group and a substituted isoquinoline core positions it as a versatile tool for drug discovery and development. With ongoing research focusing on its bioactivity, pharmacokinetics, and therapeutic applications, this compound holds immense promise for addressing unmet medical needs across various disease areas.
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